molecular formula C14H13NO5 B14035891 9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid

9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid

Cat. No.: B14035891
M. Wt: 275.26 g/mol
InChI Key: SLZAJLJZGBVYPI-UHFFFAOYSA-N
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Description

9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid is a complex organic compound with a unique structure that includes an isoxazole ring fused with a benzo-oxocine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the isoxazole ring through a cyclization reaction, followed by the construction of the benzo-oxocine system. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Benzo-oxocine Derivatives: Compounds with similar benzo-oxocine systems but different functional groups.

Uniqueness

9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

13-methoxy-3,10-dioxa-4-azatricyclo[9.4.0.02,6]pentadeca-1(11),2(6),4,12,14-pentaene-5-carboxylic acid

InChI

InChI=1S/C14H13NO5/c1-18-8-4-5-9-11(7-8)19-6-2-3-10-12(14(16)17)15-20-13(9)10/h4-5,7H,2-3,6H2,1H3,(H,16,17)

InChI Key

SLZAJLJZGBVYPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CCCO2)C(=NO3)C(=O)O

Origin of Product

United States

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